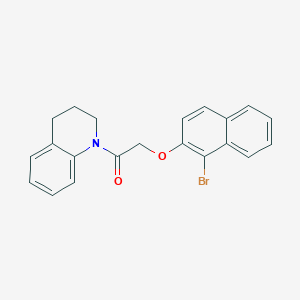![molecular formula C15H15FN2O3S B324640 N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide](/img/structure/B324640.png)
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide is a chemical compound with the molecular formula C15H15FN2O3S and a molecular weight of 322.35 g/mol This compound is known for its unique structure, which includes a fluorophenyl group, an amino sulfonyl group, and a propanamide moiety
Méthodes De Préparation
The synthesis of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide typically involves the reaction of 4-fluoroaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-aminobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Applications De Recherche Scientifique
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Mécanisme D'action
The mechanism of action of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms or cancer cells, resulting in their death or reduced proliferation .
Comparaison Avec Des Composés Similaires
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide can be compared with other similar compounds, such as:
- N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide
- N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)propanamide
- N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical properties, reactivity, and biological activities. This compound is unique due to the presence of the fluorine atom, which can enhance its stability and bioactivity compared to its analogs .
Propriétés
Formule moléculaire |
C15H15FN2O3S |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C15H15FN2O3S/c1-2-15(19)17-12-7-9-14(10-8-12)22(20,21)18-13-5-3-11(16)4-6-13/h3-10,18H,2H2,1H3,(H,17,19) |
Clé InChI |
VCTNXJVPWJUFPU-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F |
SMILES canonique |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethylphenyl)-4-{2-[(2-methoxy-1-naphthyl)methylene]hydrazino}-4-oxobutanamide](/img/structure/B324560.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]acetohydrazide](/img/structure/B324561.png)
![methyl N-[(4-bromo-5-methyl-2-oxoindol-3-yl)amino]carbamate](/img/structure/B324562.png)
![methyl N-[(2-oxoindol-3-yl)amino]carbamate](/img/structure/B324563.png)
![methyl N-[[(E)-(2-methylindol-3-ylidene)methyl]amino]carbamate](/img/structure/B324564.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]butanamide](/img/structure/B324565.png)
![1-{[(1E)-1-(4-chlorophenyl)ethylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B324570.png)
![1-{[(1E)-1-(biphenyl-4-yl)ethylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B324571.png)
![4,6-dimethyl-1-{[1-(2-naphthyl)ethylidene]amino}-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B324572.png)
![1-{[(1E)-1-(4-bromophenyl)ethylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B324573.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide](/img/structure/B324576.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B324577.png)

![1-{[(1-Bromo-2-naphthyl)oxy]acetyl}-4-methylpiperidine](/img/structure/B324579.png)
